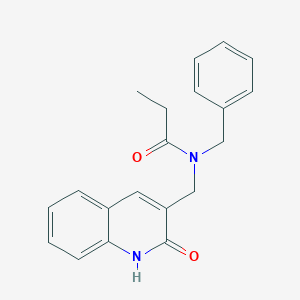
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as BHQ, is a synthetic compound with potential biological and pharmacological applications. BHQ is a derivative of hydroxyquinoline, which is a well-known class of compounds with diverse biological activities. BHQ has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to act by interfering with the function of enzymes involved in DNA replication and protein synthesis. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the activity of certain membrane-bound enzymes, which may contribute to its antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its broad-spectrum antimicrobial and antiviral activity, which makes it useful for studying the effects of different pathogens on cells and tissues. However, N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can also be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of new antimicrobial and antiviral agents based on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and related compounds. Another area of research is the investigation of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide's potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with benzyl bromide and propionyl chloride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to possess antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)22(13-15-8-4-3-5-9-15)14-17-12-16-10-6-7-11-18(16)21-20(17)24/h3-12H,2,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHPNXZWAQHYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

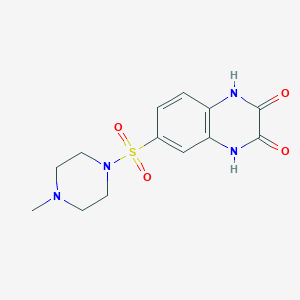
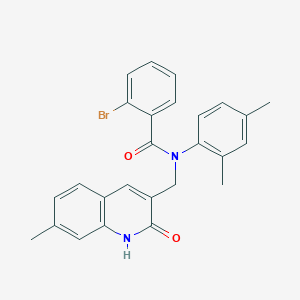

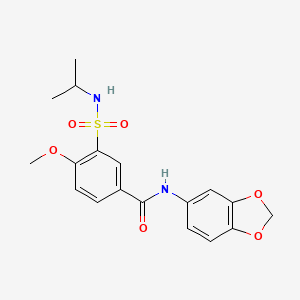

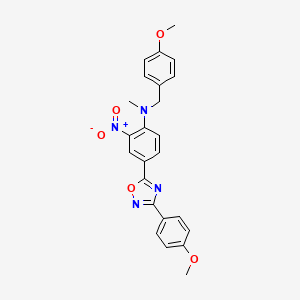
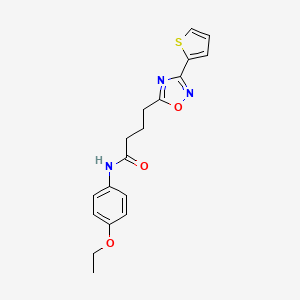
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
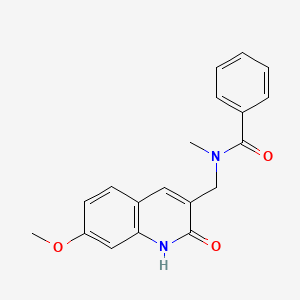
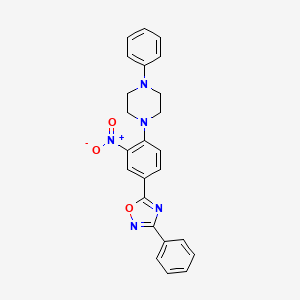
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
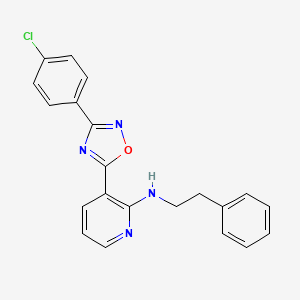
![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)